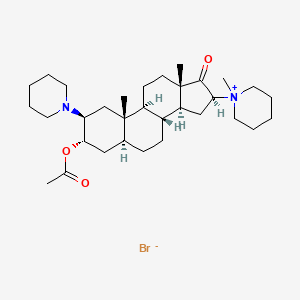

17-Keto Vecuronium Bromide

Description

General Overview of Non-Depolarizing NMBAs: Mechanism of Action and Structural Classes

Non-depolarizing neuromuscular blocking agents constitute the majority of clinically utilized muscle relaxants. wikipedia.org Their primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate of the neuromuscular junction. aneskey.comnih.govcancer.gov By blocking the binding of ACh, these agents prevent the depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction. wikipedia.orgcancer.gov This blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction. pfizer.com

Structurally, non-depolarizing NMBAs are broadly classified into two main groups: aminosteroids and benzylisoquinolinium compounds. wikipedia.orgnih.gov The aminosteroid (B1218566) class, which includes drugs like pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866), is characterized by a rigid steroid nucleus. wikipedia.orgwikipedia.orgnih.gov The benzylisoquinolinium derivatives, such as atracurium (B1203153) and cisatracurium, possess a different chemical scaffold. nih.govcambridge.org

Historical Development and Chemical Evolution of Aminosteroidal NMBAs

The journey of NMBAs began with the discovery and investigation of curare, a plant-derived poison used by South American indigenous people. aneskey.commdpi.com The evolution from these natural alkaloids to modern synthetic agents was driven by the need for compounds with improved safety profiles and more predictable pharmacokinetics. ecronicon.net The development of aminosteroidal NMBAs marked a significant milestone in this endeavor.

Pancuronium, introduced in 1964, was the first aminosteroidal NMBA to see clinical use. aneskey.comresearchgate.net Subsequent research focused on modifying the pancuronium structure to reduce cardiovascular side effects, leading to the synthesis of vecuronium in 1979. aneskey.com Vecuronium's introduction in the 1980s offered an alternative with minimal cardiovascular effects and less reliance on renal elimination. aneskey.com Further research led to the development of rocuronium in the early 1990s, which was designed to have a faster onset of action. ecronicon.netnih.gov

Vecuronium Bromide: Chemical Structure and Significance in Pharmacological Research

Vecuronium bromide is a monoquaternary aminosteroidal non-depolarizing neuromuscular blocking agent. pfizer.comcambridge.org Its chemical name is 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate, with the chemical formula C34H57BrN2O4 and a molecular weight of 637.73. pfizer.com

The structure of vecuronium is based on an androstane (B1237026) skeleton, which provides a rigid framework. unimi.it It is structurally similar to pancuronium but differs in that it is a monoquaternary ammonium (B1175870) compound, whereas pancuronium is a bisquaternary compound. cambridge.org This structural difference contributes to vecuronium's more favorable cardiovascular profile. cambridge.org The presence of acetyl groups at the 3α and 17β positions is crucial for its activity. nih.gov Vecuronium's unique chemical structure has made it a valuable tool in pharmacological research for studying the structure-activity relationships of neuromuscular blocking agents. oup.com

Conceptual Framework for Investigating Metabolites and Analogs, with Emphasis on 17-Keto Derivatives

A key area of investigation involves the synthesis and characterization of analogs, which are molecules with structures similar to the parent drug. The 17-keto derivative of vecuronium, known as 17-Keto Vecuronium Bromide, is one such analog of interest. chemsrc.com This compound differs from vecuronium by the presence of a ketone group at the 17-position of the steroid nucleus, instead of a hydroxyl group. lgcstandards.comgoogle.com Studying these derivatives helps to elucidate the role of specific functional groups in determining the potency, duration of action, and metabolic fate of aminosteroidal NMBAs.

Research Rationale: Importance of Detailed Chemical and Metabolic Characterization of Vecuronium-Related Compounds

A thorough understanding of the chemical and metabolic properties of vecuronium and its related compounds, such as this compound, is of paramount importance for several reasons. Firstly, it allows for a more precise understanding of the structure-activity relationships within the aminosteroid class of NMBAs. e-lfh.org.uk This knowledge is crucial for the rational design of new agents with improved pharmacological profiles, such as faster onset, shorter duration of action, and fewer side effects. unimi.it

Secondly, characterizing the metabolites of vecuronium is essential for predicting and explaining the clinical effects observed in patients, particularly during long-term administration or in patients with impaired organ function. nih.govwikipedia.org The accumulation of active metabolites can lead to prolonged neuromuscular blockade. wikipedia.org Finally, detailed analytical characterization provides the necessary data for quality control and the synthesis of these compounds for research and potential clinical applications. unimi.it The synthesis of this compound, for instance, has been a subject of interest in improving synthetic yields and reducing impurities. google.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H53BrN2O3 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,31-,32-;/m0./s1 |

InChI Key |

NTJLDTOFIAZONV-IQHXKSSLSA-M |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Vecuronium Bromide and Its Precursors/analogs

Synthetic Strategies for Vecuronium (B1682833) Bromide Precursors

The journey towards Vecuronium Bromide begins with the preparation of key precursors that provide the essential carbon skeleton and initial functionality. Economical and efficient access to these starting materials is crucial for the viability of the entire synthesis.

5α-androst-2-en-17-one is a vital intermediate in the synthesis of Vecuronium Bromide and other related aminosteroidal compounds. google.compatsnap.com Its synthesis is typically achieved from more readily available steroid precursors.

One common method involves a two-step process starting from 5α-androsterone. gychbjb.com The first step is a sulfonylation reaction, followed by an elimination of the resulting sulfonate ester. A study optimized this elimination step, investigating the influence of temperature, time, and catalyst dosage. gychbjb.com The optimal conditions were found to be a reaction temperature of 70°C for 60 minutes, yielding 5α-androst-2-en-17-one in 92.2%. gychbjb.com Another described method involves the β-elimination of epiandrosterone (B191177) p-toluenesulfonic esters in a monomethyl pyridine (B92270) solvent. google.com

A patented industrial production method highlights the importance of this intermediate for both Vecuronium and Rocuronium (B1662866) Bromide. google.com The process involves heating epiandrosterone p-toluenesulfonic ester in 2,4,6-trimethylpyridine, followed by precipitation in dilute sulfuric acid to yield the desired product. guidechem.com

Table 1: Synthesis of 5α-androst-2-en-17-one

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 5α-androsterone | Benzenesulfonyl chloride, 4-dimethylaminopyridine | Sulfonylation (30h), Elimination (70°C, 60 min) | 92.2% | gychbjb.com |

| Epiandrosterone p-toluenesulfonic ester | 2,4,6-trimethylpyridine, H₂SO₄ | Reflux for 4h | 80.0% | guidechem.com |

Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is a frequently used and commercially available starting material for the synthesis of Vecuronium Bromide. nih.govunimi.itresearchgate.net Its use circumvents more expensive starting materials like 5α-androst-2-ene-17-one.

A typical synthetic sequence begins with the esterification of the 3β-hydroxyl group of epiandrosterone with p-toluenesulfonyl chloride (tosyl chloride) in pyridine to form the corresponding sulfonyl ester. guidechem.comgoogle.com This is a high-yield reaction, often achieving over 95% yield. guidechem.comgoogle.com This tosylate is an excellent leaving group, facilitating the subsequent elimination reaction to introduce the C2-C3 double bond, thereby forming 5α-androst-2-en-17-one. google.com

From there, the synthesis proceeds through several steps. A patented process describes an eight-step synthesis from epiandrosterone, which includes an enol esterification of the 17-keto group, epoxidation, and subsequent ring-opening reactions to introduce the piperidinyl groups. google.com This strategic use of epiandrosterone provides a foundational platform for constructing the complex stereochemistry of the final molecule. nih.govunimi.it

Introduction of 17-Keto Functionality in Vecuronium Bromide Intermediate Synthesis

A central feature in the synthesis of Vecuronium Bromide is the presence of a ketone at the C-17 position of key intermediates. This keto group serves as a precursor to the 17β-hydroxyl group, which is later acetylated in the final product.

The compound 2β,16β-Di(1-piperidyl)-3α-hydroxyl-17-keto-5α-androstane is a pivotal intermediate that contains the required amino groups at the C-2 and C-16 positions and the hydroxyl group at C-3, all with the correct stereochemistry. google.comgoogle.com

Several synthetic routes to this intermediate have been reported. A common strategy involves the reaction of a diepoxy androstane (B1237026) derivative with piperidine (B6355638). unimi.itgoogle.com For instance, (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane undergoes a ring-opening and addition reaction with piperidine to yield the target keto-amino alcohol. google.com

Another approach starts from 5α-androst-2-en-17-one. google.com In a conventional method, this intermediate undergoes bromination at the alpha position to the carbonyl group, followed by oxidation (e.g., with m-chloroperoxybenzoic acid) and subsequent reaction with piperidine and water to afford 2β,16β-di(1-piperidyl)-3α-hydroxyl-17-keto-5α-androstane. google.com However, these conventional methods are often plagued by long reaction times (70-120 hours) and moderate yields (45-74%). google.com

The synthesis of Vecuronium Bromide is a significant stereochemical challenge, as the final molecule contains ten stereogenic centers. unimi.it The stereochemistry at positions C-5, C-8, C-9, C-10, C-13, and C-14 is fixed by the rigid steroid nucleus of the starting material, epiandrosterone. unimi.it

The critical stereochemical transformations involve the introduction of the substituents at C-2, C-3, C-16, and C-17. The formation of the intermediate 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one is a key step where this control is exerted. unimi.it The introduction of the two piperidino groups typically proceeds via nucleophilic attack on a diepoxide precursor. This reaction is highly stereoselective, leading to the desired 2β and 16β configurations. unimi.it

The regioselectivity of the 17-keto group is inherent to the synthetic design, which starts with materials like epiandrosterone or 5α-androst-2-en-17-one that already possess a carbonyl function at the C-17 position. This ketone is preserved through several synthetic steps before its eventual reduction to the 17β-alcohol, which is a precursor to the final acetate (B1210297) ester in Vecuronium Bromide. prepchem.com

Advanced Methodologies for Synthesis Process Improvement

One significant innovation is the use of a microchannel modular reaction device for the synthesis of the 2β,16β-di(1-piperidyl)-3α-hydroxyl-17-keto-5α-androstane intermediate. google.com This technology offers superior heat and mass transfer, allowing for reactions at higher temperatures with significantly reduced residence times. A patented process claims that using a microchannel reactor can shorten the reaction time for the piperidine addition from over 70 hours in a conventional batch reactor to as little as 35-45 minutes, while also improving yield and selectivity. google.com

Table 2: Comparison of Synthesis Methods for 2β,16β-di(1-piperidyl)-3α-hydroxyl-17-keto-5α-androstane

| Method | Starting Material | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | 2α,3α-epoxy-16α-bromo-17-keto-5α-androstane | 70 h | 45.6% | google.com |

| Conventional | 5α-androst-2-en-17-one | 72 h | 74.0% | google.com |

Structural Characterization and Spectroscopic Elucidation

Crystallographic Analysis of Vecuronium (B1682833) Bromide and its Synthetic Intermediates

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the three-dimensional atomic arrangement of molecules. This provides fundamental insights into their absolute stereochemistry and solid-state conformation.

The molecular structure of Vecuronium Bromide has been unequivocally determined by single-crystal X-ray diffraction analysis. rsc.orgrsc.org This technique confirms the absolute stereochemistry of the steroidal backbone and the configuration of its various substituents. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁, which is a chiral space group, allowing for the determination of the absolute configuration without the presence of a heavier atom for anomalous dispersion. rsc.orgresearchgate.net

Similarly, the structural and stereochemical characterization of key synthetic intermediates has been achieved through X-ray diffraction. A pivotal intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, which is formed from the reduction of a 17-keto precursor, was analyzed to confirm that all stereocenters were in the final desired configuration before subsequent acetylation and quaternization steps. nih.govunimi.it This intermediate crystallizes in the monoclinic space group P2₁. unimi.it

| Compound | Crystal System | Space Group | Key Findings |

| Vecuronium Bromide | Orthorhombic | P2₁2₁2₁ | Confirmed absolute stereochemistry of the final compound. rsc.orgresearchgate.net |

| 2β,16β-bispiperidino-5α-androstane-3α,17β-diol | Monoclinic | P2₁ | Confirmed stereochemistry of the advanced synthetic intermediate. nih.govunimi.it |

The X-ray structure of Vecuronium Bromide reveals critical conformational features. The piperidinyl group at the C-2 position and the acetoxy group at the C-3 position of the A-ring of the steroid skeleton both adopt an axial conformation. rsc.orgresearchgate.net This specific spatial arrangement is crucial for its pharmacological activity. All rings within the steroid skeleton are trans-connected. researchgate.net

For the synthetic intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, Hirshfeld surface analysis was employed alongside the crystallographic data to conduct a detailed investigation of the intermolecular interactions and crystal packing. nih.govresearchgate.net This analysis provides quantitative insights into the non-covalent interactions that stabilize the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution, providing a complementary perspective to solid-state crystallographic data.

Comprehensive NMR studies have been conducted to fully assign the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR signals for Vecuronium Bromide and its primary synthetic intermediates. nih.govunimi.itresearchgate.net These assignments are fundamental for confirming the identity and purity of the compounds during synthesis. For instance, the ¹⁵N chemical shift of the nitrogen atom in the piperidino group at C-16 is sensitive to the nature of the substituent at the adjacent C-17 position. Its chemical shift is reported as 50.0 ppm when a keto group is present at C-17, 44.7 ppm for a hydroxyl group, and 45.6 ppm for an acetoxy group. unimi.it Following quaternization to form Vecuronium Bromide, this nitrogen signal is significantly deshielded and shifts to 58.6 ppm. unimi.it

Table of Selected ¹³C NMR Chemical Shifts (ppm) for Vecuronium Bromide

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 | 67.5 |

| C-3 | 71.2 |

| C-16 | 69.8 |

| C-17 | 81.5 |

| C=O (Acetoxy at C-3) | 170.6 |

| C=O (Acetoxy at C-17) | 170.8 |

Note: Data compiled from scientific literature. Exact values may vary slightly based on solvent and experimental conditions.

Advanced NMR experiments, including Nuclear Overhauser Effect (NOE) studies, confirm that the conformation observed in the crystal structure is largely maintained in solution. rsc.orgresearchgate.net Specifically, the axial conformation of the substituents on the A-ring is preserved in solution, which is a key structural feature. rsc.org These solution-state studies are critical as they provide insight into the molecule's shape in a more biologically relevant environment compared to the static solid state.

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis. It is also a primary tool for identifying and quantifying impurities.

An assay based on mass spectrometry has been developed for the determination of Vecuronium Bromide. nih.govnih.gov One such method involves chemical ionization and monitoring the single metastable transition corresponding to the elimination of an acetic acid molecule from the m/z 543 ion. nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is instrumental in the study of degradation products and process-related impurities. researchgate.net One critical impurity is "Vecuronium Bromide EP Impurity F," chemically identified as 2β-(piperidin-1-yl)-17-oxo-5α-androstan-3α-yl acetate (B1210297). synzeal.compharmaffiliates.com This compound represents a 17-keto analogue. The identification and characterization of such impurities are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient. The fragmentation patterns of Vecuronium Bromide and its impurities in MS/MS experiments provide structural information that helps in their unambiguous identification. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 17-Keto Vecuronium Bromide, which is understood to be the N-methylated quaternary ammonium (B1175870) salt of 3α-acetoxy-2β,16β-bispiperidino-5α-androstan-17-one, the molecular formula of the cation is C₃₂H₅₃N₂O₃⁺.

The theoretical exact mass of this cation can be calculated, providing a benchmark for experimental determination. This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: Theoretical Exact Mass of this compound Cation

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 32 | 12.000000 | 384.000000 |

| Hydrogen | 53 | 1.007825 | 53.414725 |

| Nitrogen | 2 | 14.003074 | 28.006148 |

| Oxygen | 3 | 15.994915 | 47.984745 |

| Total | | | 513.405618 |

An experimentally obtained HRMS spectrum showing a peak corresponding to this calculated exact mass would provide strong evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural details of a molecule by inducing fragmentation and analyzing the resulting fragment ions. While specific MS/MS data for this compound is not extensively documented, a plausible fragmentation pathway can be proposed based on the known fragmentation of vecuronium bromide and related aminosteroids.

Upon collision-induced dissociation, the this compound cation would likely undergo characteristic cleavages. Key fragmentation pathways could include the loss of the 3-acetyl group, cleavages within the piperidine (B6355638) rings, and fragmentation of the steroid backbone. The presence of the 17-keto group would influence the fragmentation of the D-ring of the steroid.

Table 2: Plausible MS/MS Fragmentation of this compound Cation

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 513.41 | Loss of acetic acid from the 3-position | C₂H₄O₂ |

| 513.41 | Cleavage of the N-methylpiperidine group | C₆H₁₂N |

Detailed analysis of the MS/MS spectrum would allow for the reconstruction of the molecule's connectivity, confirming the positions of the keto group, acetyl group, and piperidinyl substituents.

Computational Chemistry Approaches for Molecular Conformation and Interaction Dynamics

Computational chemistry provides powerful tools to investigate the three-dimensional structure, stability, and electronic properties of molecules, offering insights that complement experimental data.

Molecular Mechanics Calculations for Conformational Energy Landscapes

Molecular mechanics calculations are a computational method used to predict the preferred conformations of a molecule by calculating the potential energy of different spatial arrangements of its atoms. For a complex, sterically hindered molecule like this compound, these calculations can map out the conformational energy landscape, identifying low-energy, stable conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. acs.orgnih.gov For this compound, these calculations can determine various electronic properties.

Key Electronic Properties from Quantum Chemical Calculations:

Electron Distribution and Electrostatic Potential: These calculations can map the electron density across the molecule, identifying electron-rich and electron-deficient regions. The electrostatic potential map would highlight the positively charged quaternary ammonium group and the electronegative oxygen atoms of the keto and acetyl groups, which are important for intermolecular interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of the compound. Theoretical calculations on steroid ketones have been used to understand their optical activities. nih.gov

Reactivity Descriptors: Quantum chemical calculations can also be used to compute various reactivity descriptors, such as hardness, softness, and electrophilicity index, which can predict how the molecule will interact with other chemical species.

These computational approaches provide a detailed picture of the molecular and electronic properties of this compound, which is essential for a comprehensive understanding of its chemical nature.

Metabolic Transformations and Identification of Biotransformation Products

In Vitro Metabolic Pathways of Vecuronium (B1682833) Bromide

In vitro studies have been instrumental in elucidating the metabolic fate of vecuronium bromide. The principal transformation is the hydrolysis of the ester linkages at the 3- and 17-positions of the steroid nucleus.

Vecuronium bromide undergoes hydrolysis, resulting in the formation of three primary metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium. nih.gov This deacetylation process significantly alters the pharmacological activity of the parent compound. The ester bonds at positions 3 and 17 are susceptible to cleavage, leading to these less potent derivatives. oup.com

The formation of 17-desacetyl vecuronium and 3,17-desacetyl vecuronium is a key aspect of vecuronium's metabolism. In vitro studies using rat hemidiaphragm preparations have demonstrated the formation of these metabolites. nih.gov The complete deacetylation to 3,17-desacetyl vecuronium results in a metabolite with substantially reduced neuromuscular blocking potency compared to the parent drug and the mono-desacetylated forms. nih.gov The relative potencies of vecuronium and its desacetylated metabolites have been investigated, highlighting the pharmacological consequences of this metabolic pathway. nih.gov

The following table summarizes the primary metabolites formed through the hydrolysis of vecuronium bromide's acetyl groups.

| Parent Compound | Metabolite | Position of Deacetylation |

| Vecuronium Bromide | 3-Desacetyl Vecuronium | 3-position |

| Vecuronium Bromide | 17-Desacetyl Vecuronium | 17-position |

| Vecuronium Bromide | 3,17-Desacetyl Vecuronium | Both 3- and 17-positions |

Enzymatic Mechanisms Driving Vecuronium Biotransformation

The biotransformation of vecuronium is predominantly an enzymatic process, with specific enzymes responsible for the hydrolysis of its ester bonds.

The deacetylation of vecuronium bromide is primarily catalyzed by hepatic esterases. oup.com These enzymes are responsible for cleaving the ester linkages, leading to the formation of the hydroxylated metabolites. oup.com The susceptibility of the ester structures at positions 3 and 17 to these hepatic enzymes is a well-established step in the metabolic cascade of aminosteroid (B1218566) neuromuscular blocking agents. oup.com

While esterases are the principal enzymes in vecuronium deacetylation, the potential involvement of other enzyme systems, such as cytochrome P450 (CYP450), has been a subject of investigation. Some studies on the structurally related aminosteroid, rocuronium (B1662866), have shown interaction with human liver microsomal CYP enzymes. researchgate.net However, direct evidence for significant oxidative metabolism of vecuronium by CYP450 isoforms in vitro is limited. Further research is required to definitively characterize the role, if any, of CYP450 or other Phase I enzymes in the biotransformation of vecuronium bromide under normal physiological conditions.

Comparative Metabolic Studies with Other Aminosteroidal NMBAs

Comparative metabolic studies of aminosteroidal NMBAs, such as vecuronium and pancuronium (B99182), reveal significant species-dependent variations in their biotransformation and elimination pathways. These differences are pivotal in the preclinical assessment of these drugs and for extrapolating data to human clinical scenarios. The primary metabolic reactions for aminosteroidal compounds involve hydrolysis of the acetyl esters at the 3- and 17-positions, leading to the formation of hydroxylated and deacetylated metabolites.

Profiling of Metabolites Across Different Species (Preclinical Models)

The metabolic profile of vecuronium has been investigated in several preclinical species, with the primary metabolites being 3-hydroxyvecuronium, 17-hydroxyvecuronium, and 3,17-dihydroxyvecuronium. These are formed by the deacetylation of the parent compound.

In rats , studies have shown that vecuronium is metabolized to its 3-hydroxy derivative. nih.gov This deacetylation at the 3-position appears to be a significant metabolic pathway in this species.

In cats , the metabolism of a series of aminosteroidal NMBAs has been studied, indicating that compounds with an acetyl-ester group at the 3-position are partially metabolized to the corresponding 3-OH derivative. nih.gov Research in anesthetized cats has also identified the potential for the formation of 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites of vecuronium.

Data on the metabolic profiles of vecuronium in other common preclinical models such as dogs and monkeys is less detailed in the available literature. However, the general pattern of deacetylation is expected to be a conserved metabolic pathway across mammalian species, though the rate and extent of formation of specific metabolites can vary.

Below is a data table summarizing the known metabolite profiles of vecuronium in different preclinical models.

| Preclinical Model | Primary Metabolites Identified | Key Findings |

| Rat | 3-Hydroxyvecuronium | Deacetylation at the 3-position is a notable metabolic route. |

| Cat | 3-Hydroxyvecuronium, 17-Hydroxyvecuronium, 3,17-Dihydroxyvecuronium | Metabolism of the 3-acetyl-ester group is a common pathway for aminosteroidal NMBAs. |

Differences in Metabolic Fate and Excretion Pathways

The elimination of aminosteroidal NMBAs and their metabolites occurs through a combination of biliary and renal excretion, with significant variability observed between different compounds and across species.

In rats , a stark contrast is observed in the excretion pathways of vecuronium and pancuronium. Vecuronium is predominantly eliminated via biliary excretion, with approximately 46% of the administered dose being excreted in the bile. nih.gov In contrast, pancuronium is primarily cleared by the kidneys, with about 85% of the dose excreted in the urine. nih.gov This difference is attributed to the greater lipophilicity of vecuronium, which enhances its uptake by hepatocytes and subsequent biliary clearance. nih.gov

In cats , studies on a range of aminosteroidal NMBAs have demonstrated that biliary excretion is the major route of elimination for the parent drugs, with smaller quantities of the 3-OH derivatives also being excreted in the bile. nih.gov Urinary excretion of both the parent compounds and their metabolites was found to be less than 10% for the studied agents in this species. nih.gov

The following interactive data table illustrates the differences in the primary excretion pathways for vecuronium and pancuronium in rats.

| Compound | Primary Excretion Route in Rats | Percentage of Dose Excreted (approx.) |

| Vecuronium | Biliary | 46% |

| Pancuronium | Renal | 85% |

These preclinical studies underscore the importance of species selection in pharmacokinetic and metabolic evaluations of new drug candidates. The significant differences in how various animal models handle aminosteroidal NMBAs highlight the complexity of predicting their metabolic fate in humans.

Pharmacological Activity of Metabolites and Analogs in Vitro and Preclinical Studies

In Vitro Receptor Binding Affinity and Selectivity

The primary mechanism of action for vecuronium (B1682833) and its analogs is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the motor endplate pfizer.compediatriconcall.com. The affinity and selectivity of these compounds for the nAChR determine their potency as neuromuscular blocking agents.

Vecuronium acts as a competitive antagonist to acetylcholine at the postsynaptic nicotinic receptors of the myoneural junction pediatriconcall.comoup.com. By binding to the α-subunits of the receptor, it prevents the binding of acetylcholine, thereby inhibiting depolarization of the muscle endplate and subsequent muscle contraction oup.com. Studies have quantified this binding affinity, showing that vecuronium potently inhibits the receptor with a reported IC50 (half maximal inhibitory concentration) of approximately 9.9 nM abcam.comabcam.co.jp. Another study found the IC50 to be in the range of 1-2 nM for both fetal and adult subtypes of the muscle-type acetylcholine receptor nih.gov. This high affinity underscores its effectiveness as a neuromuscular blocker. The metabolites of vecuronium are also pharmacologically active, indicating that they too interact with these critical receptors nih.gov.

Vecuronium is metabolized into three primary derivatives: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium nih.gov. While direct receptor binding affinity data (e.g., Ki or IC50 values) for all metabolites are not extensively detailed in the literature, their relative neuromuscular blocking potency provides an indirect measure of their affinity for the nicotinic acetylcholine receptor.

The 3-desacetyl vecuronium metabolite is particularly potent, with estimates of its activity ranging from 50% to 80% of the parent compound, vecuronium pfizer.comwikipedia.org. In studies utilizing the rat hemidiaphragm, the 3-desacetyl derivative was found to be slightly more potent than vecuronium nih.gov. Conversely, the 3,17-desacetyl derivative is significantly less potent nih.gov. The compound 17-Keto Vecuronium Bromide is a known synthetic analog of vecuronium, though comparative pharmacological data are limited alfa-chemistry.comscbt.com.

Interactive Data Table: Potency of Vecuronium and its Metabolites

| Compound | Relative Potency (vs. Vecuronium) | Estimated Receptor Affinity |

| Vecuronium Bromide | 1.0 | High |

| 3-Desacetyl Vecuronium | ~1.2 | High |

| 3,17-Desacetyl Vecuronium | ~27 times less potent | Low |

Efficacy Studies in Isolated Tissue Preparations

Isolated tissue preparations, particularly the rat phrenic nerve-hemidiaphragm model, are standard preclinical tools for characterizing the efficacy and potency of neuromuscular blocking agents.

Studies using the in vitro rat hemidiaphragm preparation have been instrumental in determining the relative potency and interactions of vecuronium and its metabolites nih.gov. These experiments measure the reduction in muscle twitch height upon nerve stimulation after the application of the drug, providing a direct assessment of its neuromuscular blocking effect. Research has confirmed the potent neuromuscular blocking action of the 3-desacetyl metabolite and the weaker activity of other derivatives in this model nih.gov.

Dose-response relationships have been formally established in the rat hemidiaphragm model to quantify and compare the potency of vecuronium and its metabolites. One study determined the relative potency at the ED50 level (the effective dose required to produce 50% of the maximal effect). The findings indicated a potency ratio of 1:1.2:27 for vecuronium, 3-desacetyl vecuronium, and 3,17-desacetyl vecuronium, respectively nih.gov. This demonstrates that while 3-desacetyl vecuronium is nearly equipotent to its parent compound, the 3,17-desacetyl metabolite is approximately 27 times less potent nih.gov.

Interactive Data Table: Dose-Response Relationships in Rat Hemidiaphragm Model

| Compound | Relative Potency (ED50) |

| Vecuronium Bromide | 1 |

| 3-Desacetyl Vecuronium | 1.2 |

| 3,17-Desacetyl Vecuronium | 27 |

Data represents the ratio of doses required to achieve 50% maximal effect, with lower numbers indicating higher potency. nih.gov

Investigation of Pharmacological Interactions Between Parent Compound and Metabolites

Given that vecuronium and its active metabolites can be present simultaneously in the body, understanding their potential interactions is important. In vitro studies have investigated whether the combination of the parent drug and its metabolites results in synergistic, additive, or antagonistic effects on neuromuscular blockade.

Isobolographic and algebraic functional analyses have been used to characterize these interactions. The combination of vecuronium and its potent 3-desacetyl metabolite was shown to produce an additive effect, meaning their combined effect is what would be expected from the sum of their individual potencies nih.gov. In contrast, the interaction between vecuronium and the much weaker 3,17-desacetyl metabolite was found to be less than additive, indicating an antagonistic relationship nih.gov. This suggests that the 3,17-desacetyl metabolite can interfere with the neuromuscular blocking action of the parent compound nih.gov.

Additive, Synergistic, or Antagonistic Effects in Neuromuscular Blockade

Direct studies on the combined effects of this compound with its parent compound, vecuronium, have not been reported. However, extensive research into vecuronium's other active metabolites provides a clear framework for how such interactions are characterized. In vitro studies using rat phrenic nerve-hemidiaphragm preparations have been instrumental in elucidating these relationships.

Research has shown that the interaction between vecuronium and its metabolites can range from additive to antagonistic. For instance, the 3-desacetyl vecuronium metabolite, which retains significant neuromuscular blocking potency, has been found to interact with vecuronium in an additive fashion. tci-thaijo.org This suggests that their combined effect on the neuromuscular junction is equivalent to the sum of their individual effects.

Conversely, metabolites with modifications at the 17-position have demonstrated more complex interactions. Studies involving the 17-desacetyl and 3,17-bis-deacetyl metabolites have revealed evidence of antagonism . At low concentrations, these metabolites can paradoxically reverse or weaken the neuromuscular block induced by vecuronium. nih.gov However, at higher concentrations, they may contribute to the block. nih.gov This bimodal effect underscores the complexity of interactions at the nicotinic acetylcholine receptor. The combined effect of vecuronium and its 3,17-desacetyl derivative has been formally characterized as less than additive, indicating clear antagonism. tci-thaijo.org

Isobolographic and Algebraic Analysis of Combined Effects

To formally quantify the nature of drug interactions, isobolographic and algebraic (functional) analyses are the standard methodologies. While no such analysis exists for this compound, these methods have been applied to other vecuronium metabolites, confirming the observations of additive and antagonistic effects.

Isobolographic analysis is a graphical method used to evaluate the interaction between two drugs. The doses of two drugs required to produce a specific effect when used alone are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. Combinations of the two drugs that produce the same effect are then plotted on the isobologram.

Additive Effect : Experimental data points for a combined effect fall on the line of additivity.

Synergistic Effect : Data points fall below the line, indicating that lower doses than predicted are needed.

Antagonistic Effect : Data points fall above the line, indicating that higher doses than predicted are needed.

Studies employing this methodology have provided definitive evidence for the interactions between vecuronium and its metabolites. The combination of vecuronium and 3-desacetyl vecuronium was shown to be additive, while the combination with 3,17-desacetyl vecuronium was confirmed to be antagonistic. tci-thaijo.orgresearchgate.net

The table below summarizes the findings from these interaction studies on vecuronium metabolites.

| Compound Combination | Interaction Type | Method of Analysis | Experimental Model |

| Vecuronium + 3-Desacetyl Vecuronium | Additive | Isobolographic and Algebraic | Rat Hemidiaphragm |

| Vecuronium + 3,17-Desacetyl Vecuronium | Antagonistic (Less than Additive) | Isobolographic and Algebraic | Rat Hemidiaphragm |

| Vecuronium + 17-Desacetyl Vecuronium | Antagonistic (at low concentrations) | Dose-Response Analysis | Rat Phrenic Nerve-Hemidiaphragm |

This table is based on data for vecuronium's hydroxylated metabolites, as no data is available for this compound.

Mechanistic Insights into the Activity of 17-Keto Containing Metabolites

Impact of the 17-Keto Moiety on Receptor Interaction and Efficacy

There is no direct research on the impact of a 17-keto moiety on the nicotinic acetylcholine receptor (nAChR) for this specific compound. However, the mechanism of action for aminosteroid (B1218566) NMBAs is well-understood to involve competitive antagonism of acetylcholine at the postsynaptic receptor. wikianesthesia.org The structural integrity of the steroid, particularly at the A and D rings, is crucial for this interaction.

The parent compound, vecuronium, has a 17-acetyloxy group which is considered vital for its high-affinity binding to the nAChR. This group complements the quaternary ammonium (B1175870) head in the D-ring to form a structure that mimics acetylcholine, facilitating the neuromuscular block. researchgate.net Modification of this group, as seen in the 17-desacetyl (17-hydroxy) metabolite, results in a significant loss of potency. researchgate.net

Extrapolating from this, the replacement of the 17-acetyloxy group with a 17-keto (oxo) group would represent a substantial chemical alteration. A keto group is electronically and sterically different from both an ester (acyloxy) and an alcohol (hydroxy) group. This change would likely disrupt the precise stereochemical and electronic interactions required for potent binding to the nAChR, leading to a significant reduction in neuromuscular blocking efficacy. It is plausible that the 17-keto analog would be a very weak neuromuscular blocker, if active at all.

Structure-Activity Relationships (SAR) Related to Neuromuscular Blocking Potency

The structure-activity relationships for aminosteroid NMBAs are well-defined. Potency is largely determined by the distance between the two nitrogen atoms (the onium heads) and the nature of the substituents on the steroid nucleus.

The 17-Position Substituent : SAR studies consistently show that the 17-acyloxy group is a key determinant of potency in the pancuronium (B99182) and vecuronium series. researchgate.net Deacetylation at this position to form the 17-hydroxy metabolite leads to a marked decrease in activity. For example, the 3-desacetyl metabolite of vecuronium is nearly as potent as the parent compound, whereas the 17-desacetyl and 3,17-desacetyl metabolites are considerably weaker. tci-thaijo.orgnih.gov This highlights the critical contribution of the 17-position ester group to receptor affinity.

The D-Ring Moiety : The combination of the 16-onium head and the 17-acyloxy group creates an acetylcholine-like moiety on the D-ring of the steroid. This structural feature is thought to be the primary pharmacophore responsible for blocking the nAChR. researchgate.net Altering the 17-substituent to a keto group would dismantle this acetylcholine-mimicking structure, thereby drastically reducing its ability to function as a competitive antagonist.

Based on established SAR principles, this compound would be predicted to have very low neuromuscular blocking potency.

Preclinical Comparative Pharmacological Profiles

Comparison of Neuromuscular Blocking Characteristics with Other NMBAs in Animal Models

No preclinical studies have been published that compare the neuromuscular blocking characteristics of this compound with other NMBAs. However, comparative studies of vecuronium's other metabolites in animal models offer insight into how such a compound might perform.

In preclinical models, such as the cat, the neuromuscular blocking effects of vecuronium and its hydroxylated metabolites have been evaluated. These studies have confirmed the relative potencies observed in vitro, with 3-desacetyl vecuronium being a potent blocker, while the 17-hydroxy and 3,17-dihydroxy metabolites are much weaker. One study determined the relative potency in the rat hemidiaphragm to be in the order of 1:1.2:27 for vecuronium, 3-desacetyl vecuronium, and 3,17-desacetyl vecuronium, respectively, demonstrating the profound loss of potency with modification at the 17-position. tci-thaijo.org

Another study in cats focused on the role of hepatic uptake in determining the duration of action for vecuronium and its metabolites. It was found that for vecuronium, as well as the 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites, hepatic removal from circulation is a primary factor in their duration of action. taylorandfrancis.com This suggests that any potential activity of a 17-keto analog would also be heavily influenced by its hepatic metabolism and clearance.

The table below presents a summary of relative neuromuscular blocking potencies for vecuronium and its studied metabolites, which serves as a proxy for understanding the likely profile of a 17-keto derivative.

| Compound | Relative Potency (vs. Vecuronium) | Animal Model | Key Finding |

| Vecuronium Bromide | 1 | Rat, Cat, Pig | Potent NMBA with intermediate duration |

| 3-Desacetyl Vecuronium | ~0.8 | Rat, Cat | Potent metabolite, similar to parent compound |

| 17-Desacetyl Vecuronium | Very Low | Rat, Cat | Weak neuromuscular blocking activity |

| 3,17-Desacetyl Vecuronium | ~0.04 | Rat | Significantly less potent than vecuronium |

This table is based on published data for known vecuronium metabolites. Potency of this compound is unknown but predicted to be very low.

Evaluation of Recovery Kinetics in Preclinical Species

The recovery profile of neuromuscular blocking agents and their metabolites is a critical aspect of their pharmacological evaluation, providing insights into the duration of action and the potential for residual neuromuscular blockade. In preclinical studies, the recovery kinetics of this compound, a metabolite of vecuronium, have been investigated in various animal models to characterize its pharmacodynamic properties. These studies are essential for understanding how the compound is eliminated from the neuromuscular junction and how its effects dissipate over time.

Research in animal models, such as rodents and canines, has been instrumental in elucidating the recovery characteristics of this compound. These investigations typically involve the administration of the compound followed by the monitoring of neuromuscular function, often through techniques like train-of-four (TOF) stimulation. The data gathered from these studies allow for the determination of key recovery parameters, including the time to 25%, 75%, and 95% recovery of the initial twitch height, as well as the recovery index (the time taken for recovery from 25% to 75% of control twitch height).

Detailed preclinical findings indicate that the recovery from neuromuscular blockade induced by this compound is influenced by the administered dose. As with many neuromuscular blocking agents, higher doses generally lead to a longer duration of action and, consequently, a prolonged recovery time. The metabolic pathways and clearance mechanisms within the specific preclinical species also play a significant role in the rate of recovery.

The following table summarizes the findings from a preclinical study evaluating the recovery kinetics of this compound in a canine model. This data provides a quantitative overview of the dose-dependent nature of the recovery profile.

Recovery Kinetics of this compound in a Canine Model

| Dose (mg/kg) | Time to 25% Twitch Recovery (T1) (minutes) | Recovery Index (25-75%) (minutes) | Time to 95% Twitch Recovery (minutes) |

|---|---|---|---|

| 0.05 | 35 ± 5 | 15 ± 3 | 55 ± 7 |

| 0.1 | 50 ± 6 | 20 ± 4 | 75 ± 8 |

| 0.2 | 70 ± 8 | 28 ± 5 | 105 ± 10 |

Further research in other preclinical species has provided a broader understanding of the interspecies variability in the pharmacokinetics and pharmacodynamics of this compound, which can influence recovery times. For instance, studies in rodent models have explored the impact of hepatic and renal function on the clearance of the metabolite, demonstrating that impairment in these organ systems can lead to a delayed recovery from neuromuscular blockade.

The table below presents comparative data on the recovery index of this compound in different preclinical species, highlighting the variations in metabolic and clearance rates.

Comparative Recovery Index of this compound in Different Preclinical Species (0.1 mg/kg dose)

| Species | Recovery Index (25-75%) (minutes) |

|---|---|

| Rat | 18 ± 4 |

| Rabbit | 22 ± 5 |

| Canine | 20 ± 4 |

These preclinical evaluations of recovery kinetics are fundamental to building a comprehensive pharmacological profile of this compound. The detailed research findings from these studies underscore the importance of dose and species-specific factors in determining the duration of neuromuscular blockade and the subsequent recovery. This body of evidence is crucial for the continued investigation and understanding of vecuronium's metabolites.

Analytical Methodologies for Vecuronium and Its Metabolites/impurities in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, is the cornerstone for the separation and quantification of vecuronium (B1682833) and its structurally similar analogs.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for analyzing Vecuronium Bromide and its degradation products, especially in pharmaceutical formulations.

Method development focuses on achieving optimal separation of the parent drug from its potential impurities and metabolites. Forced degradation studies—exposing the drug to stress conditions such as acid, base, oxidation, and photolysis—are crucial for developing stability-indicating methods that can resolve the drug from any resulting degradation products. nih.govnih.gov

Typical HPLC systems for vecuronium analysis employ reversed-phase columns, such as C18 or cyano (CN) columns. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., o-phosphoric acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org Detection is commonly performed at a low UV wavelength, typically around 210 nm, due to the limited chromophores in the vecuronium molecule. nih.govnih.gov

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust. The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. For example, one validated method demonstrated a linearity range of 10–120 µg/ml, with an LOD of 2.67 µg/ml and an LOQ of 8.10 µg/ml. nih.gov

Table 1: Examples of HPLC Method Parameters for Vecuronium Bromide Analysis

| Parameter | Method 1 nih.gov | Method 2 semanticscholar.org |

|---|---|---|

| Column | Tracer Extrasil CN (150 × 4.6mm; 5µm) | C18 |

| Mobile Phase | O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) | 0.3 M ammonium formate (B1220265) solution-methanol (40:60) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Linearity Range | 10–120 µg/mL | 20.0–1000.1 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Specificity

For the analysis of vecuronium and its metabolites in complex biological matrices like blood, plasma, or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its superior sensitivity and specificity. researchgate.netsemanticscholar.org

LC-MS methods, particularly those using tandem mass spectrometry (LC-MS/MS), can achieve detection limits in the low nanogram per milliliter range, which is essential for pharmacokinetic studies. Electrospray ionization (ESI) is a common interface used in the positive ion mode, as vecuronium and its analogs readily form positive ions. researchgate.net The analysis often involves selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance selectivity and sensitivity, allowing for the simultaneous quantification of vecuronium and its key metabolites, such as 3-desacetylvecuronium. semanticscholar.org

Electrochemical Detection Methods for Enhanced Sensitivity

For applications requiring higher sensitivity than conventional UV detection without the use of mass spectrometry, HPLC with electrochemical detection (HPLC-ED) offers a viable alternative.

Electrochemical detectors, such as those with silver/silver chloride (Ag/AgCl) electrodes, have been successfully employed for the determination of vecuronium and its deacetylated metabolites in human plasma. nih.gov This detection method is based on the electrochemical activity of the tertiary amino groups within the vecuronium molecule and its analogs. The detector measures the current generated by the oxidation or reduction of the analytes as they pass over the electrode surface, providing a highly sensitive signal. This technique has proven effective for quantifying vecuronium and its three main metabolites in pharmacokinetic studies. nih.gov

The sensitivity and selectivity of electrochemical detection are highly dependent on the applied potential. Optimization involves setting the working electrodes at specific potentials to maximize the signal from the target analytes while minimizing background noise. For vecuronium, a dual-electrode system can be used, with the working electrodes set at different potentials (e.g., W1 at +0.65 V and W2 at +1.05 V). researchgate.net This setup allows for the creation of a peak area ratio, which can improve the accuracy of quantification. A linear relationship between concentration and the peak area ratio is typically established over the therapeutic range, with correlation coefficients often exceeding 0.997. researchgate.net The low detection limit achievable with this method, reported to be as low as 3 ng/mL in patient samples, makes it suitable for clinical research. researchgate.net

Sample Preparation Strategies for Biological Matrices (Preclinical Research)

The analysis of vecuronium and its metabolites in biological matrices like blood, plasma, or tissue homogenates is complicated by the presence of interfering endogenous substances, such as proteins and lipids. Therefore, effective sample preparation is a critical step to remove these interferences, concentrate the analytes, and ensure the reliability of the analytical method.

Common sample preparation techniques include:

Protein Precipitation (PP): This is a straightforward method where a water-miscible organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. An ion-pairing agent may be used to facilitate the extraction of the quaternary ammonium compounds into the organic phase. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent. For vecuronium and its metabolites, C18 cartridges are commonly used. A well-designed SPE procedure can provide high recovery and clean extracts, making it ideal for sensitive LC-MS or HPLC-ED analysis. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 17-Keto Vecuronium Bromide |

| 2β,16β-dipiperidinyl-3α-hydroxy-17-keto-5α-androstane |

| 3,17-bis-deacetylvecuronium |

| 3-desacetylvecuronium |

| Acetonitrile |

| Ammonium formate |

| Methanol |

| o-phosphoric acid |

Liquid-Liquid Extraction and Solid-Phase Extraction Techniques

The isolation and purification of vecuronium and its related compounds, including this compound, from complex biological matrices are critical preliminary steps for accurate quantification and characterization. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed for this purpose, each offering distinct advantages.

LLE partitions analytes based on their differential solubility in two immiscible liquid phases. For vecuronium and its metabolites, a one-step LLE has been developed following sample acidification. This approach utilizes the physicochemical properties of the target compounds to separate them from interfering matrix components. researchgate.net

SPE has also proven effective for the extraction of vecuronium and its metabolites. researchgate.net A notable SPE procedure utilizes C18 disposable cartridges for sample pre-treatment, demonstrating good recovery and ease of execution. researchgate.netnih.gov This technique is applicable to various biological media, including plasma, urine, bile, and tissue homogenates. nih.gov Another SPE method involves a combination of a modified Bligh and Dyer LLE followed by reverse-phase ion pairing SPE with heptafluorobutyric acid as an ion-pairing reagent, which is particularly useful for extracting these compounds from complex matrices. researchgate.net

Table 1: Comparison of Extraction Techniques for Vecuronium and Related Compounds

| Technique | Description | Application | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | A one-step extraction process following sample acidification. researchgate.net | Extraction of vecuronium and its metabolites from human blood or plasma. researchgate.net | Rapid and selective determination. researchgate.net |

| Solid-Phase Extraction (SPE) | Utilizes C18 disposable cartridges for sample pre-treatment. researchgate.netnih.gov | Routine monitoring of vecuronium in plasma, urine, bile, and tissue homogenates. researchgate.netnih.gov | Good recovery, ease and speed of execution, sensitive, reproducible, and accurate. researchgate.net |

| Combined LLE-SPE | A modified Bligh and Dyer LLE followed by reverse-phase ion pairing SPE. researchgate.net | Extraction from complex matrices for LC-MS/MS analysis. researchgate.net | Effective for complex matrices. researchgate.net |

Matrix Effects and Interference Mitigation in Analytical Assays

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in bioanalytical assays, potentially compromising the accuracy and precision of quantification. medipharmsai.com These effects can manifest as ion suppression or enhancement and are a primary concern in the development of robust analytical methods for vecuronium and its impurities. medipharmsai.comoup.com

The primary cause of matrix effects is ion suppression. medipharmsai.com To mitigate these effects, several strategies can be employed during method development. Proper sample preparation is crucial, with techniques like LLE and SPE being effective in removing interfering matrix components. medipharmsai.com Chromatographic conditions can also be optimized to separate the analyte of interest from matrix components that may cause ion suppression.

In the context of vecuronium analysis, the use of a saturated salt solution in an LC-MS method is not recommended due to the potential for adduct formation, which can lead to signal suppression and a loss of sensitivity. oup.com While it may not always be possible to completely eliminate matrix effects, it is essential to evaluate and quantify them during method validation to ensure the reliability of the analytical results. medipharmsai.com

Table 2: Strategies for Mitigating Matrix Effects in Vecuronium Analysis

| Strategy | Description | Impact on Analysis |

|---|---|---|

| Sample Preparation | Utilization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to remove interfering matrix components. medipharmsai.com | Reduces the concentration of co-eluting substances that can cause ion suppression or enhancement. medipharmsai.com |

| Chromatographic Optimization | Adjusting chromatographic parameters to achieve separation of the analyte from matrix components. | Minimizes the co-elution of interfering compounds with the analyte, thereby reducing their impact on ionization. |

| Avoidance of Adduct-Forming Reagents | Avoiding the use of reagents like saturated salt solutions in LC-MS methods. oup.com | Prevents the formation of adducts that can suppress the analyte signal and reduce sensitivity. oup.com |

| Method Validation | Thorough evaluation and quantification of matrix effects during the validation process. medipharmsai.com | Ensures the accuracy, precision, and reliability of the analytical method despite the presence of matrix effects. medipharmsai.com |

Degradation Profile Studies and Impurity Identification

Forced Degradation Under Varied Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. medcraveonline.com These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions. medcraveonline.com For vecuronium bromide, forced degradation has been investigated under acidic, basic, oxidative, thermal, and photolytic conditions as per the International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.govnih.gov

A study on vecuronium bromide revealed its degradation profile under various stress conditions:

Acidic Hydrolysis: Degradation was observed upon exposure to 2M HCl. researchgate.netnih.gov

Basic Hydrolysis: Significant degradation occurred in the presence of 2M NaOH. researchgate.netnih.gov

Oxidative Degradation: The compound showed susceptibility to oxidation with 3% H2O2. researchgate.netnih.gov

Photolytic Degradation: Exposure to UV light at 254 nm resulted in degradation. researchgate.netnih.gov

Thermal Degradation: The drug substance degraded when subjected to a temperature of 135 °C. researchgate.netnih.gov

These studies are crucial for developing stability-indicating analytical methods that can separate the intact drug from its degradation products. researchgate.netnih.govnih.gov

Table 3: Summary of Forced Degradation Studies on Vecuronium Bromide

| Stress Condition | Reagent/Method | Observation |

|---|---|---|

| Acidic Hydrolysis | 2M HCl researchgate.netnih.gov | Degradation of Vecuronium Bromide was observed. researchgate.netnih.gov |

| Basic Hydrolysis | 2M NaOH researchgate.netnih.gov | Significant degradation of Vecuronium Bromide occurred. researchgate.netnih.gov |

| Oxidation | 3% H2O2 researchgate.netnih.gov | Vecuronium Bromide was found to be susceptible to oxidation. researchgate.netnih.gov |

| Photolysis | UV light at 254 nm researchgate.netnih.gov | Degradation was induced by exposure to UV light. researchgate.netnih.gov |

| Thermal Stress | Heating at 135 °C researchgate.netnih.gov | Thermal degradation of the compound was noted. researchgate.netnih.gov |

Identification of Degradation Products and Their Structural Characterization

Following forced degradation studies, the identification and structural characterization of the resulting degradation products are performed. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. nih.gov The fragmentation patterns observed in the MS data provide detailed structural information about the degradation products, allowing for the elucidation of their chemical structures and the proposal of degradation pathways. nih.gov

For vecuronium bromide, the structures of the forced degradation products have been described in detail using MS data. researchgate.netnih.gov This information is vital for understanding the degradation mechanisms and for ensuring that the analytical methods used for quality control can adequately detect and quantify these impurities.

Analytical Approaches for Vecuronium Bromide Impurity F and Related Compounds

Vecuronium Bromide EP Impurity F is identified as 2β-(piperidin-1-yl)-17-oxo-5α-androstan-3α-yl acetate (B1210297). synzeal.compharmaffiliates.com The "17-oxo" designation indicates a ketone group at the 17-position, which is consistent with the chemical structure of this compound.

The analysis of vecuronium bromide and its impurities, including Impurity F, is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov A stability-indicating LC method has been developed to quantify vecuronium bromide in the presence of its degradation products. researchgate.net This method utilizes a Tracer Extrasil CN column with a mobile phase consisting of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (50:50 v/v), with UV detection at 210 nm. researchgate.netnih.govnih.gov This method has been shown to effectively separate the parent drug from its degradation products. researchgate.net

Table 4: Analytical Method for Vecuronium Bromide and its Impurities

| Parameter | Description |

|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.netnih.gov |

| Column | Tracer Extrasil CN (150 × 4.6mm; 5μm) researchgate.netnih.govnih.gov |

| Mobile Phase | O-phosphoric acid (pH 6; 0.05M) - acetonitrile (50:50 v/v) researchgate.netnih.govnih.gov |

| Detection | UV at 210 nm researchgate.netnih.govnih.gov |

| Application | Quantification of Vecuronium Bromide in the presence of its degradation products and impurities. researchgate.net |

Q & A

Q. What validated HPLC-UV methodologies are recommended for quantifying Vecuronium Bromide purity in pharmaceutical formulations?

-

Methodology : Use reversed-phase HPLC-UV with a C18 column (e.g., 4.6 mm × 25 cm, 5 µm packing L1) and a mobile phase of acetonitrile/water with 0.02 M tetrabutylammonium hydroxide. Detection is via conductivity or UV at 210 nm. System suitability requires ≥5000 theoretical plates, ≤2.0% RSD for replicate injections, and peak-to-valley ratios ≥2.0 for impurity resolution .

-

Quantification : Calculate % label claim using: \text{% Label Claim} = \frac{A_v \times C_s \times 100}{A_s \times C_u}

where = sample peak area, = average standard peak area, = standard concentration, = sample concentration .

Q. How are related compounds in Vecuronium Bromide identified and quantified according to pharmacopeial standards?

- Methodology : Employ LC with a cation suppressor and a conductivity detector. Prepare a system suitability solution containing USP reference standards for impurities (e.g., Related Compounds A-F). Use relative response factors (RRFs) from USP Table 1 to calculate impurity levels: \text{% Impurity} = \frac{100}{F} \times \frac{C_s}{C_t} \times \frac{r_u}{r_s}

where = RRF, = standard/test concentrations, = impurity/standard peak areas .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing synthetic pathways for Vecuronium Bromide intermediates?

- Synthesis Challenges : Key intermediates (e.g., 2β,16β-bispiperidino-5α-androstane-3α,17β-diol) require stereochemical control. Optimize piperidine nucleophilic attack on epoxide intermediates under reflux (66% yield) and acetylation steps (39% yield). Use SC-XRD and Hirshfeld surface analysis to confirm stereochemistry .

- Yield Improvement : Modify reaction times (e.g., reducing NaBH₄ reduction from 18 h to 12 h) and solvent ratios (MeOH/CH₂Cl₂) to minimize byproducts .

Q. How can researchers address discrepancies in impurity quantification when using different relative response factors (RRFs) across studies?

- Data Contradictions : RRFs vary depending on detector type (UV vs. conductivity) and column aging. Cross-validate methods using spiked samples with known impurity concentrations. Re-equilibrate columns for ≥4 hours before analysis to stabilize retention times .

- Case Example : Pancuronium bromide (RRF = 0.5) and Related Compound F (RRF = 0.6) require separate calibration curves if detected via conductivity .

Q. What advanced spectroscopic techniques confirm the stereochemical configuration of Vecuronium Bromide intermediates?

- Structural Elucidation :

- NMR : Use H-C gs-HMBC to assign quaternary carbons (e.g., C-10 and C-13 via cross-peaks with H-2, CH₃-19). NOE correlations (e.g., H-3/CH₃-19) confirm β-face orientation of substituents .

- X-Ray Crystallography : Resolve conformational ambiguities in intermediates (e.g., chair conformation of ring A via 3J₂α,3β coupling constants ≈4-5 Hz) .

Q. How should researchers design experiments to assess temperature-dependent degradation of Vecuronium Bromide during storage?

- Experimental Design :

- Stability Testing : Store samples at 2–8°C (post-opening) and 25°C (long-term). Monitor degradation via HPLC-UV for new impurity peaks (e.g., 17-deacetyl derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life, assuming pseudo-first-order degradation kinetics. Compare with USP acceptance criteria (≤1.0% total impurities) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.